4-Amino-5-benzoylisoxazole-3-carboxamide

描述

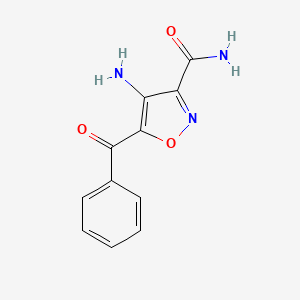

4-Amino-5-benzoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by functional group modifications. One common method is the cycloaddition reaction between nitrile oxides and terminal acetylenes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole core . The subsequent introduction of the amino and benzoyl groups can be achieved through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

化学反应分析

Types of Reactions: 4-Amino-5-benzoylisoxazole-3-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the benzoyl group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

Biological Applications

1. Antiproliferative Activity:

Research has shown that derivatives of 4-amino-5-benzoylisoxazole-3-carboxamide possess antiproliferative properties. In vitro studies have demonstrated that certain synthesized derivatives can inhibit the growth of tumor cell lines effectively. For instance, one study reported that a specific derivative exhibited significant activity at a concentration of 3.9 μg/ml against multiple cancer cell lines .

2. Antiviral Properties:

The compound and its derivatives have also been explored for their antiviral potential. A study highlighted the discovery of small molecule inhibitors based on similar structures that effectively inhibit Ebola and Marburg viruses. These findings suggest that further optimization of this compound derivatives could lead to new antiviral agents .

3. Antidepressant Activity:

Some derivatives derived from the compound have shown promise in antidepressant activity, indicating a potential application in treating mood disorders. The structural modifications made during synthesis play a crucial role in enhancing this activity .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Amino-5-benzoylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

相似化合物的比较

- 4-Amino-5-benzoylisoxazole-3-carboxamide

- 4-Amino-5-benzoylisoxazole-3-carboxylic acid

- 4-Amino-5-benzoylisoxazole-3-carboxylate

Comparison: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

生物活性

4-Amino-5-benzoylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of both an amino group and a carboxamide enhances its reactivity and ability to interact with various biological targets.

The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways. This characteristic is particularly relevant in cancer treatment, where enzyme inhibitors are crucial for controlling cell proliferation.

- Receptor Modulation : The compound can also modulate receptor activity, influencing signal transduction pathways that are vital in various physiological processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound were tested against multiple tumor cell lines, demonstrating notable antiproliferative activity. One study reported that a derivative exhibited effective inhibition at a concentration of 3.9 μg/ml .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Synthesis and Testing of Derivatives

A significant body of research focuses on synthesizing derivatives of this compound through Friedländer condensation reactions with carbonyl compounds. These derivatives have been evaluated for their biological activities:

| Derivative | Activity Tested | IC50 (μg/ml) |

|---|---|---|

| 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine | Antiproliferative | 3.9 |

| Other derivatives | Antimicrobial | Varied |

The synthesis methods included both conventional heating and microwave-assisted techniques, with the latter often yielding higher efficiency .

Case Study: Antiproliferative Activity

In a study involving the synthesis of tetrasubstituted isoxazolo[4,5-b]pyridines from this compound, researchers found that specific derivatives showed promising antiproliferative effects against eight different cancer cell lines. The results indicated that structural modifications significantly impacted biological activity, emphasizing the need for further optimization in drug design .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-5-benzoylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with aminotriazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and crystallization . Optimization may include adjusting stoichiometry, reaction time, or solvent polarity. Characterization via HPLC (>98% purity) and NMR (to confirm regioselectivity) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the presence of benzoyl and isoxazole protons (e.g., aromatic protons at δ 7.5–8.5 ppm, isoxazole C-H at δ 6.2–6.5 ppm) .

- HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion at m/z 259.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) using fluorogenic substrates. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoyl moiety influence bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) to the benzoyl ring and compare activity via dose-response curves. Computational modeling (DFT) can predict electronic impacts on binding affinity . For example, 4-chloro substitution may enhance kinase inhibition by 1.5-fold compared to unsubstituted analogs .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo data?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes, plasma protein binding). If in vivo efficacy is lower than in vitro predictions, modify the scaffold to improve bioavailability (e.g., methyl ester prodrugs) or reduce CYP450-mediated degradation .

Q. How can multi-step synthesis challenges (e.g., low yields in cyclization steps) be addressed?

- Methodological Answer : Optimize cyclization using microwave-assisted synthesis (100–120°C, 30 min) to improve yields from 45% to 75%. Alternatively, employ Lewis acid catalysts (e.g., ZnCl2) to stabilize transition states . Monitor intermediates via TLC (ethyl acetate/hexane, 1:1) .

Q. What advanced techniques validate the compound’s interaction with enzymatic targets?

- Methodological Answer : Use X-ray crystallography to resolve co-crystal structures with the target enzyme (e.g., COX-2). For dynamic binding analysis, perform surface plasmon resonance (SPR) to measure association/dissociation rates (KD < 10 nM indicates high affinity) .

Q. Data Analysis & Mechanistic Studies

Q. How should researchers interpret conflicting NMR data for regioisomeric byproducts?

- Methodological Answer : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian09). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Regioisomeric ratios can be quantified via integration of distinct singlet peaks (e.g., δ 6.3 vs. 6.7 ppm) .

Q. What statistical methods are appropriate for dose-response data with high variability?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use Akaike’s Information Criterion (AIC) to select the best-fit model (e.g., sigmoidal vs. biphasic). Outlier removal via Grubbs’ test (α = 0.05) may improve reliability .

Q. How can computational tools predict metabolic pathways and potential toxicity?

属性

IUPAC Name |

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPVENQAOITVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341097 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76390-64-2 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。